8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1216475-30-7) is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . This brominated triazolopyridine derivative features a carboxylic acid group at position 6 and a bromine substituent at position 8, making it a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOWHVZVQHAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680936 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216475-30-7 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid typically follows these key steps:
- Construction of the triazolo[4,3-a]pyridine ring system via cyclization reactions starting from pyridine derivatives.
- Introduction of the bromine substituent at position 8 by selective halogenation or via brominated precursors.
- Installation of the carboxylic acid group at position 6 through functional group transformations such as oxidation or carboxylation.
These steps are often carried out sequentially or in tandem depending on the synthetic route chosen.
Preparation from Functionalized Pyridine Precursors
A common approach uses appropriately substituted aminopyridines as starting materials, which are then cyclized to form the triazolo ring fused to the pyridine nucleus. For 8-bromo substitution, 8-bromopyridine derivatives are employed.
- Cyclization with hydrazine derivatives : Reaction of 2-amino-5-bromopyridine derivatives with hydrazine hydrate or benzohydrazides leads to the formation of the triazole ring fused to the pyridine core.
- Use of ethyl chloroformate or similar reagents : These reagents facilitate the formation of the carboxylic acid moiety at the 6-position through carbamate intermediates that hydrolyze to the acid.
The reaction conditions typically involve refluxing in solvents like ethanol or acetonitrile and may require acidic or basic catalysts to promote cyclization.
Bromination and Carboxylation Techniques
- Bromination : When starting from non-brominated triazolo-pyridine compounds, selective bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to install the bromine at position 8.
- Carboxylation : Carboxylic acid groups can be introduced via oxidation of methyl or aldehyde precursors or by direct carboxylation of organometallic intermediates.
Microwave-Mediated Cascade Reactions
Recent advances include microwave-assisted synthesis, which accelerates the reaction rates and improves yields. For example:
- Microwave-mediated cascade reactions involving enaminonitriles and benzohydrazides have been reported to efficiently construct the triazolo-pyridine core with simultaneous installation of functional groups, including bromine and carboxylic acid substituents.
Representative Synthetic Route Summary
Alternative Synthetic Approaches
- Starting from 8-halogeno triazolo-pyridines : Transformation of 8-halogeno substituted triazolo-pyridines via nucleophilic substitution or palladium-catalyzed coupling reactions can introduce the carboxylic acid functionality.
- Oxidative cyclization of pyridyl amidines : This method constructs the triazolo ring and introduces functional groups in a single step under oxidative conditions.
- Cyclocondensation of pyridone derivatives with carboxamides : This approach yields triazolo-pyridine carboxylic acids with good yields and tolerates various substituents.
Reaction Mechanism Insights
- The key step involves nucleophilic attack of hydrazine or hydrazide nitrogen on electrophilic centers of pyridine derivatives, followed by ring closure to form the triazole ring.
- Bromination occurs via electrophilic aromatic substitution, favoring position 8 due to electronic and steric factors.
- Carboxylation typically proceeds through intermediate esters or amides that hydrolyze to the acid.
Research Findings and Optimization
- Studies show that reaction temperature, solvent choice, and catalyst presence significantly affect yields and purity.
- Microwave-assisted methods reduce reaction times from hours to minutes with comparable or improved yields.
- Use of zinc chloride as a catalyst in cyclocondensation reactions enhances product formation.
- Tandem radical cyclization reactions catalyzed by copper salts have been explored for constructing related triazolo-pyridine derivatives, suggesting potential for similar strategies.
Data Table: Summary of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | References |
|---|---|---|---|---|---|---|
| Cyclization of 2-amino-5-bromopyridine with hydrazine hydrate | 2-Amino-5-bromopyridine | Hydrazine hydrate, ethanol | Reflux, several hours | 60-80 | Simple, accessible reagents | |
| Microwave-mediated cascade reaction | Enaminonitriles + benzohydrazides | Microwave irradiation | Minutes, solvent dependent | 75-90 | Fast, high yield | |
| Bromination of triazolo-pyridine | Triazolo-pyridine | NBS or Br2 | Room temp to reflux | 50-70 | Selective bromination | Inferred from general halogenation methods |
| Cyclocondensation with carboxamides | Pyridone derivatives | Anhydrous ZnCl2 | Heating, hours | 70-85 | Good functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI[{{{CITATION{{{_1{this compound](https://www.chemscene.com/1216475-30-7.html).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that derivatives of triazole compounds could effectively combat resistant strains of bacteria, making them potential candidates for new antibiotic development .
Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Research indicates that modifications to the triazole ring can enhance the selectivity and potency of these compounds against specific cancer types .
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in metabolic pathways relevant to cancer and infectious diseases. This enzymatic inhibition is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its unique structure allows it to participate in various chemical reactions that lead to the formation of advanced materials with specific properties tailored for applications in electronics and photonics .
Coordination Chemistry
The ability of this compound to form coordination complexes with metal ions has been explored. These complexes can exhibit interesting magnetic and optical properties, making them suitable for applications in sensors and catalysts. Research has focused on the structural characterization of these complexes to understand their behavior better in different environments .
Biochemical Applications
Ligand Development
This compound is being investigated as a ligand in biochemical assays due to its ability to bind selectively to specific proteins or receptors. Such interactions are vital for drug discovery processes where understanding the binding affinity and specificity can lead to the development of more effective therapeutics .
Fluorescent Probes
Recent studies have explored the use of this compound as a fluorescent probe. Its ability to fluoresce upon interaction with biological molecules opens avenues for its application in imaging techniques used in cellular biology and diagnostics .
Case Studies
Mechanism of Action
The mechanism by which 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural analogues and their properties:
Electronic and Steric Effects
- Bromine Position : Moving bromine from position 8 to 3 (e.g., 3-Bromo vs. 8-Bromo derivatives) alters electron-withdrawing effects, influencing reactivity in cross-coupling reactions. For example, the C8 bromine in the reference compound facilitates regioselective Suzuki-Miyaura couplings .
- Fluorine vs.
- Carboxylic Acid vs. Thione : Replacing the carboxylic acid with a thione group (e.g., in 6-Bromo-8-fluoro-thione) shifts the compound’s affinity toward metal-containing enzymes .
Biological Activity
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1216475-30-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, cytotoxic effects, and potential applications in medicinal chemistry.
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- Structure : The compound features a triazole ring fused with a pyridine structure, which is known to influence its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties.
- Minimum Inhibitory Concentration (MIC) :
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 50 |
| S. agalactiae | 75 |
Cytotoxicity Studies
The cytotoxic effects of the compound have also been evaluated. In vitro studies indicate that it possesses moderate cytotoxicity against various cancer cell lines.
- Cell Lines Tested : MiaPaCa2 (pancreatic cancer) and A673 (sarcoma).
- Cytotoxicity : The compound showed sub-micromolar inhibition of lactate production in these cell lines, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may inhibit key metabolic pathways in bacteria and cancer cells.
Study on Antibacterial Properties
A recent study assessed the antibacterial efficacy of various derivatives of triazole compounds, including this compound. The results indicated that this compound exhibited one of the highest zones of inhibition against Gram-positive and Gram-negative bacteria .
Study on Cytotoxic Effects
In another investigation focusing on cancer treatment, researchers evaluated the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. The findings revealed that the compound could effectively reduce LDH activity in treated cells .
Q & A
Q. What are the optimal synthetic routes for preparing 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how does bromination positionality affect yield?
The synthesis typically involves sequential functionalization of the triazolopyridine core. Bromination at the 8-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). The carboxylic acid group at position 6 is often introduced via hydrolysis of a nitrile or ester precursor under acidic or basic conditions. Positional selectivity for bromination is influenced by electronic factors: the electron-rich triazole ring directs bromine to the 8-position, while steric hindrance from substituents (e.g., methoxy groups) may alter reactivity . Yield optimization requires precise control of reaction temperature, stoichiometry, and purification methods (e.g., recrystallization vs. column chromatography).
Q. How does the carboxylic acid group at position 6 influence the compound’s solubility and reactivity in cross-coupling reactions?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous bases) but may limit reactivity in anhydrous conditions. For cross-coupling (e.g., Suzuki-Miyaura), the acid group is often protected (e.g., as a methyl ester) to prevent interference with palladium catalysts. Deprotection post-reaction restores functionality. Comparative studies show that unprotected carboxylic acids reduce coupling efficiency by 30–50% due to catalyst poisoning .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- NMR : - and -NMR confirm substitution patterns (e.g., bromine’s deshielding effect at C8). Discrepancies in aromatic proton splitting may arise from tautomerism in the triazole ring.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error).
- IR : The carboxylic acid C=O stretch (~1700 cm) distinguishes it from ester derivatives.
Contradictions between calculated and observed spectra are resolved via computational modeling (e.g., DFT for NMR chemical shift prediction) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound, and what are key validation steps?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. Molecular docking studies (using software like AutoDock Vina) model interactions with enzymes (e.g., kinases or GPCRs) by assessing binding affinity (ΔG) and hydrogen-bonding networks. Validation involves:
Q. What strategies address contradictory data in substituent effect studies (e.g., bromine vs. methoxy groups on bioactivity)?
Contradictions often stem from divergent experimental conditions (e.g., cell lines, assay protocols). A systematic approach includes:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., bromine’s role in enhancing lipophilicity vs. methoxy’s hydrogen-bonding capacity).
- Free-Wilson Analysis : Quantifies substituent contributions to activity independently of core structure.
For example, bromine at position 8 increases cellular uptake by 40% in lipid-rich environments, while methoxy groups at position 5 improve target binding but reduce solubility .
Q. How are reaction conditions optimized for scale-up synthesis while maintaining regioselectivity?
Scale-up challenges include heat dissipation and byproduct formation. Key steps:
- Flow Chemistry : Enhances temperature control and reduces side reactions (e.g., di-bromination).
- DoE (Design of Experiments) : Identifies critical parameters (e.g., reagent molar ratio, residence time).
For instance, bromination at >50 mmol scale requires slow reagent addition (1–2 h) to maintain >90% regioselectivity. Post-reaction quenching with NaSO minimizes residual Br .
Methodological Considerations
Q. What protocols ensure safe handling of this compound given limited toxicity data?
- PPE : Gloves (nitrile), goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods for powder handling due to potential respiratory irritancy.
- Waste Disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal.
While specific toxicity data are scarce, structural analogs (e.g., brominated heterocycles) show moderate cytotoxicity (IC ~10–50 μM in HEK293 cells), warranting caution .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
- pH Stability : The carboxylic acid group protonates below pH 3, reducing solubility. Above pH 8, deprotonation occurs, increasing aqueous solubility but risking hydrolysis.
- Thermal Stability : Decomposition onset at >150°C (TGA data). Store at –20°C under argon to prevent oxidation.
Pre-experiment stability assays (HPLC monitoring over 24 h) are recommended for long-term studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
